1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C13H16N2O2S. It is part of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide typically involves the reaction of azetidine derivatives with appropriate acylating agents. One common method includes the use of azetidine-3-carboxylic acid as a starting material, which undergoes acylation with 2-(methylthio)phenyl isocyanate under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a small-molecule inhibitor in various biological pathways, including cancer research.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on cellular pathways, including apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different functional groups.
N-acetylazetidine: A simpler azetidine compound with an acetyl group attached to the nitrogen atom.
Uniqueness
1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is unique due to the presence of both an acetyl group and a methylthio-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-acetyl-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9(16)15-7-10(8-15)13(17)14-11-5-3-4-6-12(11)18-2/h3-6,10H,7-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVJILAXNXGLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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